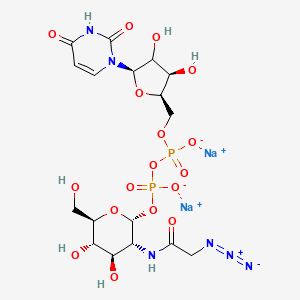

UDP-GlcNAz (disodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

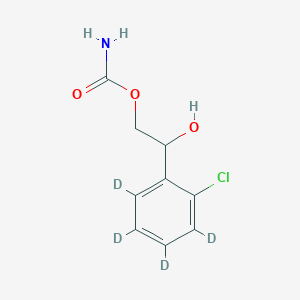

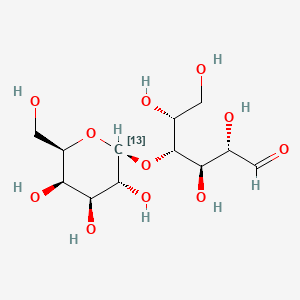

Uridine diphosphate N-acetylglucosamine azide disodium salt, commonly known as UDP-GlcNAz (disodium), is a nucleotide sugar derivative. It is a modified form of uridine diphosphate N-acetylglucosamine, where an azide group replaces the acetyl group. This compound is widely used in biochemical research, particularly in the field of glycobiology, due to its ability to participate in click chemistry reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of uridine diphosphate N-acetylglucosamine azide disodium salt typically involves the following steps:

Starting Materials: The synthesis begins with uridine diphosphate N-acetylglucosamine.

Azidation Reaction: The acetyl group of uridine diphosphate N-acetylglucosamine is replaced with an azide group using sodium azide in the presence of a suitable catalyst.

Purification: The product is purified using chromatographic techniques to obtain the pure uridine diphosphate N-acetylglucosamine azide disodium salt.

Industrial Production Methods

Industrial production of uridine diphosphate N-acetylglucosamine azide disodium salt follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to produce the compound.

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Uridine diphosphate N-acetylglucosamine azide disodium salt undergoes several types of chemical reactions, including:

Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst but uses strained alkynes such as dibenzocyclooctyne (DBCO).

Major Products

Triazole Derivatives: Formed from click chemistry reactions with alkynes.

Substituted Derivatives: Formed from substitution reactions of the azide group.

Wissenschaftliche Forschungsanwendungen

Uridine diphosphate N-acetylglucosamine azide disodium salt has numerous applications in scientific research:

Glycobiology: Used to study glycosylation processes and glycan structures.

Chemical Biology: Employed in the synthesis of glycoproteins and glycolipids.

Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

Industry: Applied in the production of bioorthogonal probes and labeling reagents.

Wirkmechanismus

Uridine diphosphate N-acetylglucosamine azide disodium salt exerts its effects through the following mechanisms:

Glycosylation: Acts as a substrate for glycosyltransferases, transferring the azide-modified sugar to proteins and lipids.

Click Chemistry: The azide group allows for bioorthogonal labeling through click chemistry reactions, enabling the study of biomolecular interactions and dynamics.

Vergleich Mit ähnlichen Verbindungen

Uridine diphosphate N-acetylglucosamine azide disodium salt is unique due to its azide modification, which allows for click chemistry applications. Similar compounds include:

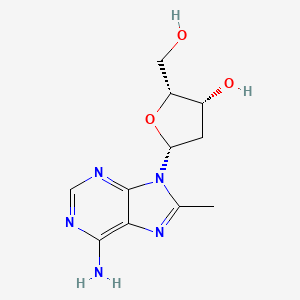

Uridine diphosphate N-acetylglucosamine: Lacks the azide group and is used in traditional glycosylation studies.

Uridine diphosphate N-acetylgalactosamine azide disodium salt: Similar structure but with a galactose instead of glucose, used in different glycosylation pathways.

Conclusion

Uridine diphosphate N-acetylglucosamine azide disodium salt is a versatile compound with significant applications in scientific research. Its unique azide modification enables click chemistry reactions, making it a valuable tool in glycobiology, chemical biology, medicine, and industry.

Eigenschaften

Molekularformel |

C17H24N6Na2O17P2 |

|---|---|

Molekulargewicht |

692.3 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2/t6-,7-,10-,11-,12+,13-,14?,15-,16-;;/m1../s1 |

InChI-Schlüssel |

XGTPLFSPWJKVQB-WBDRKYRWSA-L |

Isomerische SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Kanonische SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)